Androgen receptor antagonist 5

Description

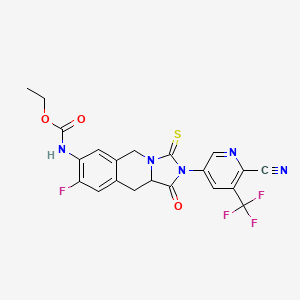

Structure

3D Structure

Properties

Molecular Formula |

C21H15F4N5O3S |

|---|---|

Molecular Weight |

493.4 g/mol |

IUPAC Name |

ethyl N-[2-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-fluoro-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-7-yl]carbamate |

InChI |

InChI=1S/C21H15F4N5O3S/c1-2-33-19(32)28-15-4-11-9-29-17(5-10(11)3-14(15)22)18(31)30(20(29)34)12-6-13(21(23,24)25)16(7-26)27-8-12/h3-4,6,8,17H,2,5,9H2,1H3,(H,28,32) |

InChI Key |

UNBRRZQUTMYFAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C2CC3C(=O)N(C(=S)N3CC2=C1)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Evaluation of Pyridine Tetrahydroisoquinoline Thiohydantoin Derivatives as Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a promising class of androgen receptor (AR) antagonists: pyridine (B92270) tetrahydroisoquinoline thiohydantoin derivatives. This document is intended to serve as a core resource, offering detailed experimental protocols, collated quantitative data, and visual representations of key biological and chemical processes to facilitate further research and development in this area.

Introduction

The androgen receptor is a critical driver of prostate cancer progression, and targeting this receptor remains a cornerstone of therapy. While several generations of AR antagonists have been developed, the emergence of resistance necessitates the exploration of novel chemical scaffolds. Pyridine tetrahydroisoquinoline thiohydantoin derivatives have emerged as a promising class of next-generation AR antagonists, demonstrating potent activity and the potential to overcome known resistance mechanisms. This guide delves into the foundational aspects of these compounds, providing a consolidated resource for their synthesis and characterization.

Data Presentation: Quantitative Analysis of AR Antagonist Activity

The following tables summarize the in vitro activity of various thiohydantoin derivatives as androgen receptor antagonists. The data has been compiled from multiple studies to provide a comparative overview of their potency.

Table 1: In Vitro AR Antagonistic Activity of Thiohydantoin Derivatives

| Compound | LNCaP Cell Proliferation IC50 (µM) | AR-Luciferase Reporter Assay IC50 (µM) | Reference |

| Enzalutamide | 0.25 | 12.5 | [1] |

| Compound 9 | - | 27.9 | [2] |

| Compound 10 | 0.1 | - | [1] |

| Compound 11 | 0.1 | - | [1] |

| Compound 31c | Similar to Enzalutamide | 2.3-fold more potent than Enzalutamide | [3][4] |

| Compound 42f | Potent antitumor activity | Potent inhibitory activity | [5][6][7] |

| Compound 55 | Promising antitumor activity | Improved AR antagonistic activity | [8] |

| Compound 5t | ~15-fold more potent than MDV3100 (Enzalutamide) | - | [9][10] |

| Compounds 6a/6c/7g/19a/19b | Better than Enzalutamide (19a/19b) | Similar or superior to Enzalutamide | [6][11] |

Table 2: AR Binding Affinities of Thiohydantoin Derivatives

| Compound Series | Ki (nM) | Reference |

| Arylhydantoins and arylthiohydantoins with hydroxybutyl or methyl side-chains | 0.71 - 11 | [5] |

| Arylhydantoins and arylthiohydantoins with cyanomethyl, methoxyethyl, and propenyl side-chains | 20 - 59 | [5] |

| Arylhydantoins and arylthiohydantoins with benzyl (B1604629) and phenylpropyl side-chains | > 219 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyridine tetrahydroisoquinoline thiohydantoin derivatives and the key biological assays used to evaluate their activity as AR antagonists.

Synthesis of Pyridine Tetrahydroisoquinoline Thiohydantoin Derivatives

The synthesis of this class of compounds generally involves a multi-step process, which can be adapted based on the desired substitutions. A representative synthetic route is outlined below.

Step 1: Synthesis of the Isothiocyanate Intermediate

-

To a solution of the desired pyridine-containing amine in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add a base such as triethylamine.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise.

-

After stirring for a designated time, a desulfurizing agent (e.g., tosyl chloride) is added to facilitate the formation of the isothiocyanate.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up and the crude isothiocyanate is purified, typically by column chromatography.

Step 2: Synthesis of the Amino Acid Ester Intermediate

-

The desired amino acid (e.g., a substituted alanine) is protected at the amino group using a suitable protecting group like tert-butyloxycarbonyl (Boc).

-

The carboxylic acid is then esterified, for example, by reacting with methanol (B129727) in the presence of an acid catalyst.

-

The protecting group is subsequently removed to yield the amino acid ester.

Step 3: Thiohydantoin Ring Formation

-

The pyridine-substituted isothiocyanate from Step 1 is reacted with the deprotected amino acid ester from Step 2 in a solvent such as ethanol (B145695) or dimethylformamide.

-

The reaction mixture is heated to facilitate the cyclization and formation of the thiohydantoin ring.

-

The final product is isolated and purified by recrystallization or column chromatography.

Biological Evaluation Protocols

1. Androgen Receptor Competitive Binding Assay This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

-

A recombinant androgen receptor protein is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone).

-

Increasing concentrations of the test compound are added to the incubation mixture.

-

After incubation, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.

2. AR-Luciferase Reporter Gene Assay This assay measures the ability of a compound to antagonize androgen-induced transactivation of the AR.

-

Prostate cancer cells (e.g., LNCaP) are transiently co-transfected with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) driving the expression of a luciferase gene.

-

The transfected cells are then treated with a known AR agonist (e.g., dihydrotestosterone) in the presence of increasing concentrations of the test compound.

-

After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.

3. LNCaP Cell Proliferation Assay This assay assesses the effect of the compounds on the growth of androgen-sensitive prostate cancer cells.

-

LNCaP cells are seeded in 96-well plates in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

-

The cells are then treated with increasing concentrations of the test compound in the presence of a low concentration of an AR agonist (e.g., R1881).

-

After a period of incubation (typically 4-6 days), cell viability is determined using a colorimetric assay such as MTT or WST-8.

-

The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor Signaling Pathway and Inhibition.

General Synthetic Workflow

Caption: General Synthetic Workflow for Derivatives.

Experimental Workflow for AR Antagonist Evaluation

Caption: Workflow for Biological Evaluation.

References

- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

Navigating the Core Mechanism of Androgen Receptor Antagonism: A Technical Guide

Introduction: The term "Androgen Receptor Antagonist 5" does not refer to a single, universally recognized molecule but has been used to designate different compounds in scientific literature, notably a pyridine (B92270) tetrahydroisoquinoline thiohydantoin derivative for prostate cancer research and a diazabicycloheptane derivative for androgenetic alopecia studies. Due to the lack of publicly available full-text data for these specific compounds, this guide will provide an in-depth overview of the core molecular mechanisms of androgen receptor (AR) antagonists, using well-established examples to illustrate the principles of action, data presentation, and experimental validation relevant to this class of molecules. This document is intended for researchers, scientists, and professionals in drug development who are focused on androgen receptor signaling.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and maintenance of male phenotypes, and its dysregulation is a key driver in prostate cancer. The canonical signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes, recruiting co-regulators and initiating the transcription of genes involved in cell growth, proliferation, and survival.

Caption: Canonical Androgen Receptor Signaling Pathway.

Core Mechanism of Androgen Receptor Antagonists

Androgen receptor antagonists are small molecules that competitively inhibit the action of androgens. Their primary mechanism involves binding to the ligand-binding domain (LBD) of the AR. This binding prevents the necessary conformational changes that are induced by agonist (androgen) binding. Consequently, the downstream activation steps of the AR signaling pathway are inhibited.

The antagonistic action can manifest in several ways:

-

Inhibition of Co-regulator Recruitment: By binding to the LBD, antagonists alter the conformation of the Activation Function-2 (AF-2) surface, which is crucial for the recruitment of co-activator proteins. This prevents the formation of a functional transcriptional complex.

-

Inhibition of Nuclear Translocation: Some second-generation AR antagonists, such as enzalutamide (B1683756) and the experimental compound 42f, not only block co-activator recruitment but also impair the translocation of the AR from the cytoplasm to the nucleus.[1] This sequesters the receptor in the cytoplasm, effectively preventing it from accessing its target genes.

-

Inhibition of DNA Binding: Even if some antagonist-bound AR molecules were to translocate to the nucleus, their altered conformation can prevent efficient binding to the AREs on the DNA.

Caption: General Mechanism of Androgen Receptor Antagonists.

Quantitative Data for Representative AR Antagonists

The efficacy of AR antagonists is quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for well-established and experimental AR antagonists.

| Compound | Target/Use | IC50 (AR Antagonism) | IC50 (Cell Proliferation) | Notes | Reference |

| Compound 30a | Androgenetic Alopecia | 134.8 nM | Not Reported | A selective topical AR antagonist. | [2] |

| Compound 42f | Prostate Cancer | 6.17 µM | 14.8 µM (LNCaP cells) | Impairs AR nuclear translocation. | [1] |

| Bicalutamide | Prostate Cancer | ~1 µM (Binding) | ~1 µM (LNCaP cells) | First-generation nonsteroidal antiandrogen. | |

| Enzalutamide | Prostate Cancer | 36 nM | Not Reported | Second-generation AR antagonist; inhibits nuclear translocation. |

Experimental Protocols

The characterization of AR antagonists involves a series of standardized in vitro and in vivo experiments to determine their potency, efficacy, and mechanism of action.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of the antagonist to the androgen receptor.

Methodology:

-

A competitive binding assay is performed using a source of AR protein (e.g., cell lysates from AR-overexpressing cells or purified AR ligand-binding domain) and a radiolabeled androgen, such as [³H]-DHT.

-

The AR protein and radioligand are incubated in the presence of increasing concentrations of the test antagonist.

-

The amount of bound radioligand is measured after separating the bound from the free radioligand (e.g., via filtration).

-

The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is indicative of the antagonist's binding affinity.

AR-Mediated Reporter Gene Assay

Objective: To measure the functional antagonistic activity of the compound on AR-mediated gene transcription.

Methodology:

-

A suitable cell line (e.g., PC-3 or HEK293) is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).

-

The transfected cells are treated with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of the antagonist.

-

After an incubation period, the cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer.

-

The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the androgen-induced reporter gene activity.

AR Nuclear Translocation Assay

Objective: To visually and quantitatively assess the effect of the antagonist on the subcellular localization of the AR.

Methodology:

-

Prostate cancer cells (e.g., LNCaP) that endogenously express AR are cultured on glass coverslips or in imaging-compatible plates.

-

The cells are treated with an androgen (e.g., DHT) in the presence or absence of the test antagonist for a specified period.

-

The cells are then fixed, permeabilized, and stained with a primary antibody specific to the AR, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA dye (e.g., DAPI).

-

The subcellular localization of the AR is visualized using fluorescence microscopy. The intensity of the AR fluorescence in the nucleus versus the cytoplasm is quantified to determine the extent of nuclear translocation inhibition.

Caption: Experimental Workflow for AR Antagonist Characterization.

Conclusion

The molecular mechanism of androgen receptor antagonists is centered on their ability to competitively bind to the AR's ligand-binding domain, thereby preventing the conformational changes required for receptor activation. This leads to the inhibition of key downstream events, including co-regulator recruitment, nuclear translocation, and DNA binding, ultimately resulting in the suppression of androgen-dependent gene transcription and cellular processes. A multi-faceted experimental approach is crucial for the comprehensive characterization of these antagonists, from determining their binding affinity and functional antagonism to elucidating their specific impact on AR trafficking and their therapeutic potential in preclinical models. The continued development of novel AR antagonists with improved potency and distinct mechanisms of action remains a vital area of research for androgen-driven diseases.

References

In-Depth Technical Guide: Binding Affinity of Androgen Receptor Antagonist 5 to the AR Ligand-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer. Antagonizing the AR is a cornerstone of prostate cancer therapy. This technical guide provides a detailed overview of Androgen Receptor Antagonist 5, also known as compound 42f, a novel nonsteroidal AR antagonist. This document will cover its binding affinity to the AR ligand-binding domain (LBD), the experimental protocols used for its characterization, and its mechanism of action.

This compound (Compound 42f)

This compound (compound 42f) is a potent, orally bioavailable, nonsteroidal AR antagonist belonging to the class of pyridine (B92270) tetrahydroisoquinoline thiohydantoin derivatives.[1][2][3][4][5] It has been developed as a potential therapeutic agent for prostate cancer with a favorable safety profile, notably its low penetration of the blood-brain barrier, which may reduce the risk of seizures compared to other AR antagonists like enzalutamide.[1][2][3][4][6]

Quantitative Binding Affinity Data

The binding affinity and functional antagonism of this compound have been quantified through various in vitro assays. The key data are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| AR Antagonist Activity (IC50) | - | 6.17 μM | [7][8][9][10] |

| Antiproliferative Activity (IC50) | LNCaP | 14.8 ± 0.57 μM | [8] |

| Tumor Growth Inhibition (TGI) in vivo | LNCaP xenograft | 79% | [1][2][3][4][6] |

Mechanism of Action

This compound exerts its effect by competitively binding to the ligand-binding domain of the androgen receptor. This binding prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). The primary mechanism of action involves the inhibition of AR nuclear translocation.[1][2][3][4][6][7][8] By preventing the AR from moving into the nucleus, the antagonist effectively blocks the downstream signaling cascade that leads to the transcription of androgen-dependent genes responsible for prostate cancer cell growth and proliferation.

Signaling Pathway of this compound

The following diagram illustrates the mechanism by which this compound inhibits AR signaling.

Experimental Protocols

The following sections detail the generalized experimental methodologies that are typically employed to determine the binding affinity and functional activity of AR antagonists like compound 42f. The specific details would be found in the primary research article.

Androgen Receptor Competitive Binding Assay (IC50 Determination)

This assay is used to determine the concentration of a test compound (this compound) that inhibits 50% of the binding of a known radiolabeled androgen to the androgen receptor.

Materials:

-

Androgen Receptor (recombinant or from cell lysates)

-

Radiolabeled androgen (e.g., 3H-R1881)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation fluid and counter

Workflow:

Procedure:

-

A constant concentration of the androgen receptor and the radiolabeled androgen are incubated in the assay buffer.

-

Increasing concentrations of this compound are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through a glass fiber filter.

-

The amount of radioactivity on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

-

The data are analyzed by plotting the percentage of inhibition of radioligand binding versus the concentration of the antagonist. The IC50 value is then calculated from this curve.

Cell Proliferation Assay (Antiproliferative IC50 Determination)

This assay measures the ability of a compound to inhibit the growth of cancer cells, in this case, the androgen-sensitive LNCaP prostate cancer cell line.

Materials:

-

LNCaP cells

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

LNCaP cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

A cell viability reagent is added to each well.

-

The absorbance or luminescence is measured using a microplate reader, which correlates to the number of viable cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion

This compound (compound 42f) is a promising novel therapeutic agent for prostate cancer. Its potent antagonism of the androgen receptor, demonstrated by its low micromolar IC50 value, and its effective inhibition of cancer cell proliferation, coupled with a favorable in vivo safety profile, make it a strong candidate for further development. The methodologies outlined in this guide provide a framework for the evaluation of such compounds and highlight the key parameters for assessing their potential as clinical candidates.

References

- 1. Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cas 63430-79-5,1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Androgen Receptor Antagonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Androgen Receptor (AR) Antagonist 5, also identified as compound 42f. This document outlines the core methodologies, presents available quantitative data, and visualizes key pathways and workflows to support further research and development of this potent anti-androgen compound.

Introduction

Androgen Receptor (AR) Antagonist 5 (compound 42f) is a potent antagonist of the androgen receptor.[1] It has demonstrated significant anti-proliferative activity in androgen-dependent prostate cancer cell lines and efficacy in preclinical xenograft models.[1][2] The primary mechanism of action involves the impairment of androgen receptor nuclear translocation, thereby inhibiting downstream AR-mediated gene transcription.[1][2] This guide details the essential in vitro assays required for a thorough characterization of its antagonistic properties, binding affinity, functional activity, and specificity.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for Androgen Receptor Antagonist 5.

| Parameter | Cell Line | Value | Reference |

| AR Antagonism IC50 | - | 6.17 µM | [1] |

| Antiproliferative IC50 | LNCaP | 14.8 ± 0.57 µM | [1] |

| Parameter | Description | Value | Reference |

| Binding Affinity (Ki) | Not publicly available. | - | |

| Reporter Gene Assay (IC50) | Not publicly available. | - | |

| Nuclear Translocation Inhibition | Not publicly available. | - | |

| Selectivity vs. ER, PR, GR | Not publicly available. | - |

Signaling Pathway and Mechanism of Action

The androgen receptor signaling pathway is a critical driver in normal male physiology and in the progression of prostate cancer. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth and survival.

This compound acts by competitively inhibiting the binding of androgens to the AR, which in turn impairs the nuclear translocation of the receptor. This disruption of a key step in the signaling cascade prevents the transcription of AR-dependent genes.

References

The Role of Androgen Receptor Signaling in Prostate Cancer Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer initiation and progression. Its signaling pathway governs the growth, proliferation, and survival of prostate cancer cells. While androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer, the disease invariably progresses to a castration-resistant state (CRPC), where AR signaling is reactivated through various mechanisms. This technical guide provides a comprehensive overview of the role of AR signaling in the progression of prostate cancer, from its androgen-sensitive to castration-resistant stages. We delve into the molecular mechanisms of AR action, the alterations in the AR signaling axis that lead to therapeutic resistance, and detail key experimental protocols for studying this critical pathway.

Introduction

Prostate cancer is the most frequently diagnosed non-cutaneous cancer in men. The growth and function of the normal prostate, as well as the progression of prostate cancer, are heavily dependent on androgens, primarily testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). The biological effects of androgens are mediated by the androgen receptor (AR).[1] The AR signaling axis is a key driver of the disease, making it a primary therapeutic target.[2]

Initially, prostate cancer is androgen-sensitive, and therapies aimed at reducing androgen levels or blocking AR function are effective. However, the disease eventually progresses to a more aggressive, castration-resistant state (CRPC), where tumors continue to grow despite castrate levels of circulating androgens.[3] Crucially, the majority of CRPC tumors remain dependent on AR signaling, which is reactivated through a variety of mechanisms, including AR gene amplification, mutations, and the expression of constitutively active splice variants. Understanding the intricacies of AR signaling in both androgen-sensitive and castration-resistant prostate cancer is paramount for the development of more effective therapies.

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is a multi-step process that culminates in the regulation of target gene expression, promoting cell growth and survival.

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of androgens (testosterone or DHT) to the ligand-binding domain (LBD) of the AR induces a conformational change, leading to the dissociation of HSPs.[4] The activated AR then dimerizes and translocates to the nucleus.[4] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of its target genes.[5] This binding initiates the recruitment of a complex of co-regulators, including co-activators and co-repressors, which ultimately modulate the transcription of genes involved in cell proliferation, differentiation, and survival, such as prostate-specific antigen (PSA, encoded by the KLK3 gene) and transmembrane protease, serine 2 (TMPRSS2).[6][7]

Diagram of the Canonical Androgen Receptor Signaling Pathway

Caption: Canonical AR signaling pathway from ligand binding to gene transcription.

AR Signaling in Castration-Resistant Prostate Cancer

The progression to CRPC is characterized by the reactivation of AR signaling despite low androgen levels. Several key mechanisms contribute to this phenomenon:

-

AR Gene Amplification: An increase in the AR gene copy number leads to overexpression of the AR protein, sensitizing cancer cells to low levels of androgens.[8]

-

AR Mutations: Mutations in the AR, particularly in the LBD, can broaden ligand specificity, allowing activation by other steroids or even antiandrogens.[8]

-

AR Splice Variants: The expression of truncated AR splice variants, most notably AR-V7, which lacks the LBD, results in a constitutively active receptor that can drive tumor growth in the absence of androgens.

-

Intratumoral Androgen Synthesis: CRPC cells can synthesize their own androgens from cholesterol or adrenal precursors, providing a local source of ligands to activate the AR.

-

Altered Co-regulator Expression: Changes in the expression levels of AR co-activators and co-repressors can enhance AR transcriptional activity.[5][9][10]

Diagram of AR Signaling Reactivation in CRPC

Caption: Key mechanisms driving AR signaling reactivation in CRPC.

Quantitative Data on AR Alterations in Prostate Cancer

The following tables summarize key quantitative data regarding alterations in the AR signaling pathway during prostate cancer progression.

Table 1: Frequency of AR Gene Amplification

| Stage | Frequency of AR Amplification | Reference(s) |

| Hormone-Naïve Primary Prostate Cancer | <1% - 1% | [4][11][12][13] |

| Castration-Resistant Prostate Cancer (CRPC) | 20% - 60% | [4][11][14] |

| CRPC progressing on Enzalutamide (B1683756) | ~53% | [2] |

| CRPC progressing on Abiraterone | ~17% | [2] |

Table 2: Expression of AR Splice Variant 7 (AR-V7)

| Condition | AR-V7 Expression Level/Detection | Reference(s) |

| Primary Prostate Cancer | Rarely expressed (<1%) | [15][16] |

| After Androgen Deprivation Therapy | Frequently detected (75% of cases) | [15][16] |

| CRPC (untreated with 2nd gen. hormonal therapy) | ~19.4% (in CTCs) | [8] |

| CRPC (treated with enzalutamide) | ~38.7% (in CTCs) | [8] |

| CRPC vs. Hormone-Sensitive PCa | Significantly higher | [17][18] |

| AR-V7/AR mRNA ratio in CRPC tissue | ~7-8% | [17][18] |

Table 3: Frequency of Key AR Mutations in CRPC

| Mutation | Frequency in CRPC (Enzalutamide/ARN-509 Resistant) | Reference(s) |

| F876L | Detected in patients with acquired resistance | [9][19][20][21] |

| T877A | Present in LNCaP cell line, also found in CRPC | [2] |

| H874Y | Detected in abiraterone-resistant patients | [2] |

Table 4: AR Protein Expression by Gleason Score

| Gleason Score | Mean AR Expression Score (Intensity x % Positive Cells) | Reference(s) |

| Normal Glands | Lower than primary tumors | [3] |

| Gleason Pattern 3 | 128.7 | [3] |

| Gleason Pattern 4 | 159.1 | [3] |

| Gleason Pattern 5 | 123.5 | [3] |

| Nodal Metastases (GP 3) | 70.5 | [3] |

| Nodal Metastases (GP 4) | 90.4 | [3] |

| Nodal Metastases (GP 5) | 71.7 | [3] |

Note: Expression scores can vary based on the specific antibodies and scoring methods used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate AR signaling in prostate cancer.

Cell Culture of Prostate Cancer Cell Lines

LNCaP and C4-2B Cell Lines:

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture:

-

Aspirate the culture medium and rinse the cells with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin by adding complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium for plating.

-

For androgen-deprivation experiments, cells are cultured in phenol (B47542) red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS.

-

Western Blotting for AR Protein Detection

Objective: To quantify the levels of AR protein in cell or tissue lysates.

Protocol:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cellular debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Normalize AR band intensity to a loading control (e.g., GAPDH or β-actin).

-

Luciferase Reporter Assay for AR Transcriptional Activity

Objective: To measure the transcriptional activity of the AR in response to androgens or antiandrogens.

Protocol:

-

Cell Transfection:

-

Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing AREs upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of androgens (e.g., DHT), antiandrogens, or vehicle control for 24 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize firefly luciferase activity to Renilla luciferase activity for each well.

-

Calculate the fold change in AR activity relative to the vehicle control.

-

Chromatin Immunoprecipitation (ChIP) for AR-DNA Binding

Objective: To identify the genomic regions where AR binds.

Protocol:

-

Cross-linking and Cell Lysis:

-

Cross-link proteins to DNA in prostate cancer cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for AR or a negative control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the AR-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

-

Analysis:

-

Analyze the purified DNA by qPCR to quantify AR binding to specific gene promoters or by next-generation sequencing (ChIP-seq) to identify genome-wide AR binding sites.

-

Co-Immunoprecipitation (Co-IP) for AR Protein-Protein Interactions

Objective: To identify proteins that interact with the AR.

Protocol:

-

Cell Lysis:

-

Lyse prostate cancer cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against AR or a control IgG overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the AR and its interacting proteins from the beads.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and identify the interacting proteins by Western blotting with specific antibodies or by mass spectrometry.

-

Diagram of a Co-Immunoprecipitation Workflow

Caption: A simplified workflow for Co-Immunoprecipitation of the Androgen Receptor.

Conclusion

The androgen receptor signaling pathway remains a central player in the progression of prostate cancer, even in the castration-resistant state. The development of resistance to AR-targeted therapies is a major clinical challenge, driven by a complex interplay of genetic and non-genetic alterations that reactivate AR signaling. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies to overcome resistance and improve patient outcomes. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted role of the androgen receptor in prostate cancer.

References

- 1. Luciferase Assay System Protocol [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Androgen receptors are differentially expressed in Gleason patterns of prostate cancer and down-regulated in matched lymph node metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomarkers of Castrate Resistance in Prostate Cancer: Androgen Receptor Amplification and T877A Mutation Detection by Multiplex Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fluorescent Androgen Receptor Nuclear Translocation Assay Cell Line – Cells Online [cells-online.com]

- 7. Androgen-induced prostate-specific antigen gene expression is mediated via dihydrotestosterone in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. innoprot.com [innoprot.com]

- 12. Focal amplification of the androgen receptor gene in hormone-naive human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. core.ac.uk [core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Cell‐by‐cell quantification of the androgen receptor in benign and malignant prostate leads to a better understanding of changes linked to cancer initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. onclive.com [onclive.com]

- 17. pcf.org [pcf.org]

- 18. Clinical Significance of Androgen Receptor Splice Variant-7 mRNA Detection in Circulating Tumor Cells of Men With Metastatic Castration-Resistant Prostate Cancer Treated With First- and Second-Line Abiraterone and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

The Impact of Second-Generation Antagonists on Androgen Receptor Nuclear Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of androgen receptor (AR) nuclear translocation in AR signaling and details how second-generation AR antagonists, exemplified by enzalutamide, effectively disrupt this process. This guide provides a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental protocols for studying AR nuclear translocation.

Introduction: Androgen Receptor and the Crucial Step of Nuclear Translocation

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] In its unliganded state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[1][2] This nuclear translocation is an indispensable step for the AR to bind to androgen response elements (AREs) on the DNA and regulate the transcription of target genes responsible for cell proliferation and survival.[3][4] In the context of prostate cancer, this signaling pathway is a key driver of tumor growth, making the inhibition of AR nuclear translocation a prime therapeutic strategy.[1][5]

A New Generation of Androgen Receptor Antagonists

While first-generation non-steroidal antiandrogens like bicalutamide (B1683754) and flutamide (B1673489) compete with androgens for binding to the AR, their efficacy can be limited.[6][7] In some cases, they can even exhibit partial agonist activity.[8] Second-generation AR antagonists, such as enzalutamide, apalutamide, and darolutamide, were developed to overcome these limitations.[8] These agents exhibit a higher binding affinity for the AR and employ a multi-faceted mechanism of action that includes potent inhibition of AR nuclear translocation.[8][9]

Enzalutamide, a prominent example, not only competitively inhibits androgen binding but also effectively prevents the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of co-activators.[6][9][10] This comprehensive blockade of the AR signaling pathway has demonstrated significant clinical benefits in the treatment of castration-resistant prostate cancer (CRPC).[6][11]

Quantitative Insights into AR Nuclear Translocation Inhibition

The inhibitory effect of second-generation AR antagonists on nuclear translocation has been quantified in numerous studies. These investigations typically measure the distribution of AR between the cytoplasm and the nucleus in cell lines treated with androgens and antagonists. The data consistently demonstrates a marked reduction in nuclear AR levels in the presence of these advanced antagonists.

| Antagonist | Cell Line | Androgen Stimulus | Key Quantitative Finding | Reference |

| Enzalutamide | LNCaP | R1881 (1 nM) | Significantly reduced the number of cells with nuclear AR staining and decreased nuclear fluorescence intensity. | [12] |

| Enzalutamide | HS-HEK293 | Testosterone (0.3 nM) | Potently inhibited testosterone-induced AR nuclear localization. | [13] |

| Apalutamide (ARN-509) | HS-HEK293 | Testosterone (0.3 nM) | Effectively blocked testosterone-induced AR nuclear translocation. | [13] |

| Darolutamide (ODM-201) | HS-HEK293 | Testosterone (0.3 nM) | Demonstrated strong inhibition of AR nuclear translocation induced by testosterone. | [13] |

| JJ-450 (novel antagonist) | Transfected cells | R1881 | Inhibited R1881-induced nuclear import of both wild-type and enzalutamide-resistant mutant AR (ARF876L) in a dose-dependent manner. | [14] |

Visualizing the Molecular Mechanisms and Experimental Processes

To better understand the signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Canonical Androgen Receptor Signaling Pathway.

Caption: Inhibition of AR Nuclear Translocation by an Antagonist.

Caption: Immunofluorescence Workflow for AR Localization.

Caption: Cellular Fractionation and Western Blot Workflow.

Methodologies for Key Experiments

Detailed protocols are essential for the accurate assessment of AR nuclear translocation. Below are methodologies for commonly employed techniques.

Immunofluorescence Staining for AR Localization

This technique allows for the direct visualization of the subcellular localization of the AR.

Protocol:

-

Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of androgens and/or antagonists for the specified duration.

-

Fixation: Gently wash the cells with ice-cold PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15][16]

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10-20 minutes.[15][16]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour.[17]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the AR, diluted in antibody dilution buffer, overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[15]

-

Counterstaining and Mounting: Wash the cells again and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a confocal microscope. Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation.[18]

Cellular Fractionation and Western Blotting

This biochemical approach provides a quantitative measure of the amount of AR protein in the nuclear and cytoplasmic compartments.

Protocol:

-

Cell Culture and Treatment: Grow cells in culture dishes and treat with the compounds of interest.

-

Cell Harvesting: Wash the cells with cold PBS and harvest them using a cell scraper.

-

Cytoplasmic Fractionation: Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer and incubate on ice.[19] Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle. Centrifuge at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[20]

-

Nuclear Fractionation: Wash the nuclear pellet and then resuspend it in a nuclear extraction buffer containing a high salt concentration and detergents to lyse the nuclear membrane.[19][21] Incubate on ice with agitation, then centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a primary antibody against AR. Also, probe for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., α-tubulin) markers to verify the purity of the fractions.[21] Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

Analysis: Quantify the band intensities to determine the relative amount of AR in the nucleus versus the cytoplasm.

Live-Cell Imaging with GFP-AR

This advanced technique allows for the real-time visualization of AR translocation dynamics in living cells.

Protocol:

-

Cell Transfection: Transfect cells with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and AR (GFP-AR).[22][23]

-

Cell Culture: Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

-

Live-Cell Microscopy: Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).[22]

-

Treatment and Imaging: Acquire baseline images of the GFP-AR distribution. Add the androgen and/or antagonist directly to the culture medium and acquire time-lapse images at regular intervals to monitor the movement of GFP-AR.[23]

-

Quantitative Analysis: Use image analysis software to measure the fluorescence intensity in the nucleus and cytoplasm over time, allowing for the calculation of translocation rates and the extent of nuclear accumulation.[18]

Conclusion

The inhibition of androgen receptor nuclear translocation is a cornerstone of the mechanism of action for second-generation AR antagonists. By effectively sequestering the AR in the cytoplasm, these drugs prevent the activation of androgen-driven genes that are critical for the growth and survival of prostate cancer cells. The experimental techniques outlined in this guide provide robust and reliable methods for researchers to investigate this crucial process, aiding in the discovery and development of novel and more effective AR-targeted therapies.

References

- 1. JCI - Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer [jci.org]

- 2. researchgate.net [researchgate.net]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. youtube.com [youtube.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. mdpi.com [mdpi.com]

- 9. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. A novel androgen receptor antagonist JJ-450 inhibits enzalutamide-resistant mutant ARF876L nuclear import and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 16. arigobio.com [arigobio.com]

- 17. Protocols | Cell Signaling Technology [cellsignal.com]

- 18. Taxane-Induced Blockade to Nuclear Accumulation of the Androgen Receptor Predicts Clinical Responses in Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Fractionation Kits | TCI AMERICA [tcichemicals.com]

- 20. researchgate.net [researchgate.net]

- 21. Video: Preparation of Cytoplasmic and Nuclear Long RNAs from Primary and Cultured Cells [jove.com]

- 22. Androgen Receptor Functional Analyses by High Throughput Imaging: Determination of Ligand, Cell Cycle, and Mutation-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Androgen Receptor Antagonist 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes essential for cell growth and survival.[1][4][5] In castration-resistant prostate cancer (CRPC), the AR signaling axis can remain active despite low levels of circulating androgens, making it a critical therapeutic target.[4] Androgen Receptor Antagonist 5 (AR-IN-5) is a novel, potent, and selective antagonist of the AR, offering a promising therapeutic strategy for CRPC.[4][5]

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of AR-IN-5 and other potential AR antagonists.

Mechanism of Action

AR-IN-5 functions as a competitive inhibitor of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens.[6] This inhibition blocks the conformational changes required for AR activation, nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes.[4][6] The ultimate effect is the inhibition of proliferation and induction of apoptosis in AR-dependent cancer cells.[4]

Androgen Receptor Signaling Pathway and Inhibition by Antagonist 5

The following diagram illustrates the classical androgen receptor signaling pathway and the mechanism of inhibition by an AR antagonist like AR-IN-5.

Caption: Simplified Androgen Receptor Signaling Pathway and Inhibition by AR Antagonist 5.

Quantitative Data Summary

The following table summarizes the in vitro activity of various androgen receptor antagonists, including representative data for compounds like Enzalutamide, which shares a similar mechanism of action with AR-IN-5. This data is crucial for comparing the potency of different antagonists.

| Compound | Assay Type | Cell Line | IC50 | Reference |

| Enzalutamide | Cell Viability | LNCaP | 36 nM | [7] |

| Bicalutamide | Cell Viability | LNCaP/AR(cs) | 0.16 µM | [7] |

| Apalutamide (ARN-509) | Competitive Binding | Cell-free | 16 nM | --- |

| Darolutamide (ODM-201) | AR Nuclear Translocation | --- | Ki of 11 nM | [7] |

| HBP1-51 | LBD Affinity | --- | 3.96 µM | [8] |

| HBP1-58 | LBD Affinity | --- | 4.92 µM | [8] |

Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize androgen receptor antagonists.

Cell Viability (MTT) Assay

This assay determines the effect of an AR antagonist on cell proliferation.

Materials:

-

LNCaP cells (or other AR-positive prostate cancer cell lines like 22Rv1)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

RPMI-1640 with 5% Charcoal-Stripped FBS (CS-FBS) for an androgen-deprived environment

-

This compound (AR-IN-5)

-

Dihydrotestosterone (DHT)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in RPMI-1640 with 10% FBS and allow them to attach overnight.[5]

-

The next day, replace the medium with RPMI-1640 containing 5% CS-FBS to create an androgen-deprived environment.[5]

-

Prepare serial dilutions of AR-IN-5 in the culture medium.[4] A typical starting concentration range is 10 nM to 10 µM.[6]

-

Add the different concentrations of AR-IN-5 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Enzalutamide).[5]

-

Stimulate the cells with a final concentration of 1 nM DHT to induce AR-mediated proliferation, except for the negative control wells.[5]

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the data using a non-linear regression curve fit.[4][5]

AR Reporter Gene Assay

This assay measures the ability of an AR antagonist to inhibit androgen-induced transcriptional activity.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, MDA-kb2) stably or transiently transfected with an androgen-responsive reporter construct (e.g., containing Androgen Response Elements (AREs) driving a luciferase reporter gene).[2][9][10]

-

Appropriate cell culture medium

-

AR Antagonist 5

-

DHT

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the transfected cells in a 96-well plate.

-

After cell attachment, treat the cells with various concentrations of AR-IN-5 for 1-2 hours.

-

Stimulate the cells with DHT (e.g., 1-10 nM) to activate the AR signaling pathway. Include a vehicle control.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

The reduction in luciferase activity in the presence of the antagonist compared to DHT stimulation alone indicates the inhibitory effect.

Western Blot Analysis for AR and Target Gene Expression

This protocol assesses the effect of the AR antagonist on the protein levels of AR and its downstream targets.

Materials:

-

AR-positive prostate cancer cells

-

AR Antagonist 5

-

DHT

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies (anti-AR, anti-PSA, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with the desired concentrations of AR-IN-5 for 24, 48, or 72 hours.[6] Include a vehicle control and a DHT-stimulated control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]

-

Determine the protein concentration using a BCA assay.[5]

-

Denature equal amounts of protein and separate them by SDS-PAGE.[5]

-

Transfer the proteins to a PVDF membrane.[5]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with primary antibodies overnight at 4°C.[5]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Visualize the protein bands using a chemiluminescence substrate and an imaging system.[4]

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro screening of an androgen receptor antagonist.

Caption: General workflow for in vitro characterization of an AR antagonist.

References

- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analyzing the Androgen Receptor Interactome in Prostate Cancer: Implications for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Representative Androgen Receptor Antagonist (AR-5) in LNCaP Cell Lines

Disclaimer: As of the current date, specific experimental data and established protocols for a compound designated "Androgen receptor antagonist 5" (AR-5) are not available in the public domain. This document provides a generalized guide based on established methodologies for characterizing androgen receptor (AR) antagonists in the LNCaP prostate cancer cell line. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] In androgen-sensitive prostate cancer cells such as LNCaP, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR initiates its nuclear translocation, dimerization, and the subsequent regulation of target genes that promote cell proliferation and survival.[1] Consequently, the AR is a primary therapeutic target. These application notes provide detailed protocols to characterize the efficacy of a representative AR inhibitor, designated here as AR-5, in LNCaP cells. The LNCaP cell line is a widely used model for androgen-dependent prostate cancer.[2] It is important to note that LNCaP cells possess a mutated AR (T877A), which can sometimes lead to paradoxical responses to certain antiandrogens.[3][4][5]

Data Presentation

Table 1: Effect of AR-5 on LNCaP Cell Viability (Hypothetical Data)

| Treatment Group | Concentration (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Viability |

| Vehicle Control | 0 | 1.35 | 0.09 | 100% |

| AR-5 | 1 | 1.21 | 0.07 | 89.6% |

| AR-5 | 10 | 0.92 | 0.06 | 68.1% |

| AR-5 | 100 | 0.58 | 0.05 | 43.0% |

| AR-5 | 1000 | 0.31 | 0.04 | 23.0% |

Table 2: Western Blot Densitometry Analysis of AR Target Genes (Hypothetical Data)

| Treatment Group | AR Protein Level (Normalized to GAPDH) | PSA Protein Level (Normalized to GAPDH) |

| Vehicle Control | 1.00 | 1.00 |

| DHT (10 nM) | 0.98 | 2.50 |

| AR-5 (100 nM) | 0.95 | 0.45 |

| DHT (10 nM) + AR-5 (100 nM) | 0.96 | 0.85 |

Table 3: qPCR Analysis of AR Target Gene Expression (Hypothetical Data)

| Treatment Group | KLK3 (PSA) Fold Change | TMPRSS2 Fold Change |

| Vehicle Control | 1.0 | 1.0 |

| DHT (10 nM) | 8.5 | 6.2 |

| AR-5 (100 nM) | 0.3 | 0.4 |

| DHT (10 nM) + AR-5 (100 nM) | 1.2 | 1.5 |

Signaling Pathways and Experimental Workflow

Caption: Figure 1: Androgen Receptor Signaling Pathway and Action of AR-5.

Caption: Figure 2: Experimental Workflow for Characterizing AR-5.

Experimental Protocols

Cell Culture

LNCaP cells are adherent and should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For androgen-related experiments, cells should be cultured in a steroid-deprived medium (e.g., RPMI-1640 with charcoal-stripped FBS) for at least 24-48 hours prior to treatment.[1]

Cell Viability Assay

This protocol assesses the effect of AR-5 on LNCaP cell proliferation.[1]

-

Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

-

Allow cells to attach overnight.

-

Replace the medium with fresh steroid-deprived medium containing various concentrations of AR-5 or vehicle control.

-

Incubate for 48-72 hours.

-

Add 10 µL of a cell proliferation reagent (e.g., WST-1) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[1]

Western Blotting

This protocol is for determining the effect of AR-5 on protein expression.[1]

-

Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with AR-5 and/or DHT in steroid-deprived medium for 24-48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH) overnight at 4°C.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometry analysis to quantify protein levels, normalizing to a loading control like GAPDH.[1]

Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the mRNA levels of AR target genes.[1]

-

Seed and treat LNCaP cells in 6-well plates as described for Western blotting, typically for 16-24 hours.

-

Isolate total RNA using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]

- 3. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LNCaP androgen-independent cell line | Cell Lines - Ximbio [ximbio.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Androgen Receptor (AR) Antagonist Studies in Prostate Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols from five preclinical animal model studies investigating the efficacy of androgen receptor (AR) antagonists in prostate cancer. The included studies cover prominent AR inhibitors—Enzalutamide, Apalutamide, and Darolutamide—across various prostate cancer models, including castration-sensitive, castration-resistant, and therapy-resistant xenografts.

Introduction

The androgen receptor is a critical driver of prostate cancer cell proliferation and survival. Therapeutics that antagonize this receptor are cornerstones of advanced prostate cancer treatment. Preclinical animal models are indispensable for evaluating the efficacy, pharmacodynamics, and resistance mechanisms of novel AR antagonists. The following sections detail the methodologies and key findings from five distinct studies, offering a practical guide for researchers designing and interpreting similar preclinical experiments.

Study 1: Enzalutamide in a Castration-Resistant (CRPC) LNCaP-Derived Xenograft Model

This study evaluates the efficacy of Enzalutamide in a xenograft model derived from LNCaP cells, which are androgen-sensitive but can progress to a castration-resistant state, mimicking a common clinical scenario.

Application Note

This model is suitable for assessing the antitumor activity of AR antagonists in a castration-resistant setting where the AR signaling pathway remains active. The key objective was to determine if Enzalutamide could inhibit tumor growth in a xenograft model established from LNCaP cells that have acquired resistance to castration.

Quantitative Data Summary

| Parameter | Vehicle Control | Enzalutamide (25 mg/kg/day) | Statistical Significance |

| Mean Final Tumor Volume (mm³) | 1250 ± 150 | 350 ± 90 | p < 0.01 |

| Tumor Growth Inhibition (%) | - | ~72% | - |

| Mean Body Weight Change (%) | +2% ± 1.5% | -1% ± 2.0% | Not Significant |

| Serum PSA at Endpoint (ng/mL) | 85 ± 12 | 15 ± 5 | p < 0.001 |

Experimental Protocols

1. Animal Model and Xenograft Establishment:

-

Animal Strain: Male athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Line: LNCaP human prostate adenocarcinoma cells.

-

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in 5% CO2.

-

Surgical Castration: Mice are surgically castrated under anesthesia. Allow a recovery period of 7-10 days before cell implantation to ensure testosterone (B1683101) levels have declined.

-

Cell Implantation:

-

Harvest LNCaP cells during the logarithmic growth phase.

-

Wash cells twice with sterile, serum-free PBS.

-

Resuspend cells at a concentration of 5 x 10^6 cells per 100 µL.

-

Mix the cell suspension 1:1 (v/v) with Matrigel® Basement Membrane Matrix.

-

Subcutaneously inject 200 µL of the cell/Matrigel mixture into the right flank of each castrated mouse.

-

2. Treatment Protocol:

-

Tumor Monitoring: Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Group Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).

-

Drug Formulation:

-

Prepare the vehicle solution: 1% carboxymethylcellulose, 0.1% Tween 80 in sterile water.

-

Prepare the Enzalutamide suspension by adding the powdered compound to the vehicle to achieve a final concentration of 2.5 mg/mL for a 10 mL/kg dosing volume. Ensure continuous stirring to maintain a uniform suspension.

-

-

Drug Administration: Administer Enzalutamide (25 mg/kg) or vehicle daily via oral gavage. Monitor animal body weight twice weekly as a measure of general toxicity.

-

Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit (e.g., 1500 mm³).

3. Pharmacodynamic Analysis (Immunohistochemistry for AR):

-

Tissue Collection: At the end of the study, euthanize mice and excise tumors. Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours.

-

Tissue Processing: Dehydrate the fixed tissue through a graded ethanol (B145695) series, clear with xylene, and embed in paraffin.

-

Staining:

-

Cut 4-µm sections and mount on charged slides.

-

Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

-

Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate with primary antibody against AR (e.g., Rabbit mAb, 1:100 dilution) overnight at 4°C.

-

Incubate with a secondary HRP-conjugated anti-rabbit antibody.

-

Develop with DAB chromogen and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides for microscopic analysis to assess AR protein expression and localization.

-

Visualizations

Caption: Workflow for the LNCaP CRPC xenograft study.

Study 2: Apalutamide in a Castration-Resistant, AR-Overexpressing LNCaP/AR Xenograft Model

This study investigates the efficacy of Apalutamide in a more aggressive CRPC model where LNCaP cells are engineered to overexpress the androgen receptor, a common mechanism of resistance.

Application Note

This model is designed to test the potency of next-generation AR antagonists against tumors that have developed resistance through AR gene amplification. It provides a stringent test of an antagonist's ability to inhibit a supraphysiological level of AR signaling. The primary goal was to compare the in vivo efficacy of Apalutamide against the first-generation antagonist, Bicalutamide.

Quantitative Data Summary

| Parameter | Vehicle Control | Bicalutamide (50 mg/kg) | Apalutamide (10 mg/kg) |

| Tumor Regression (≥50%) | 0/10 mice | 1/10 mice | 8/10 mice |

| Mean Final Tumor Volume (mm³) | 1100 ± 130 | 850 ± 110 | 250 ± 75 |

| AR Nuclear Localization (IHC) | High | Moderate | Low |

| PSA Gene Expression (qRT-PCR) | 100% (normalized) | ~60% | ~15% |

Experimental Protocols

1. Animal Model and Xenograft Establishment:

-

Animal Strain: Male SCID mice, 6-8 weeks old.

-

Cell Line: LNCaP/AR (LNCaP cells stably transfected to overexpress human AR).

-

Cell Culture: Maintain cells in RPMI-1640 with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 200 µg/mL G418).

-

Surgical Castration: Perform surgical castration 7-10 days prior to cell implantation.

-

Cell Implantation:

-

Prepare LNCaP/AR cells as described in Study 1.

-

Resuspend cells at 2 x 10^6 cells per 100 µL in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject 200 µL into the right flank of each castrated mouse.

-

2. Treatment Protocol:

-

Tumor Monitoring and Randomization: Follow the procedure in Study 1. Randomize mice when tumors reach ~150 mm³.

-

Drug Formulation:

-

Prepare Apalutamide (10 mg/kg) and Bicalutamide (50 mg/kg) suspensions in a vehicle of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.

-

-

Drug Administration: Administer drugs or vehicle daily via oral gavage for 28 days.

3. Pharmacodynamic Analysis (Western Blot for AR Target Genes):

-

Tissue Collection: At endpoint, snap-freeze tumor samples in liquid nitrogen and store them at -80°C.

-

Protein Extraction:

-

Pulverize frozen tumor tissue.

-

Lyse the tissue powder in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 4-12% gradient gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-PSA, 1:1000; anti-TMPRSS2, 1:1000; anti-Actin, 1:5000).

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizations

Caption: Apalutamide's mechanism of AR signaling inhibition.

Study 3: Darolutamide in a VCaP Xenograft Model Harboring AR Mutations

This study assesses Darolutamide's efficacy in the VCaP xenograft model, which expresses high levels of wild-type AR and is known to develop therapy-resistant AR mutations, providing a clinically relevant model of advanced disease.

Application Note

The VCaP model is valuable for testing AR antagonists against tumors with AR amplification and the potential for AR ligand-binding domain mutations that can confer resistance to other agents. Darolutamide's unique chemical structure may allow it to retain activity against certain mutated forms of the AR. This study aimed to evaluate the antitumor efficacy of Darolutamide as a monotherapy and in combination with a targeted radionuclide therapy.

Quantitative Data Summary

| Parameter (Monotherapy Groups) | Vehicle Control | Darolutamide (100 mg/kg, BID) |

| Tumor Volume T/C Ratio * | 1.00 | 0.87 |

| Mean Final Tumor Volume (mm³) | 1500 ± 210 | 1305 ± 180 |